N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide, also known as JNJ-1930942, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of neuropathic pain. This compound has been shown to have a high degree of selectivity and potency for blocking the activity of the Nav1.7 sodium ion channel, which is a key player in the transmission of pain signals in the nervous system.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide involves its ability to selectively block the activity of the Nav1.7 sodium ion channel. This channel is expressed primarily in sensory neurons and plays a key role in the transmission of pain signals in the nervous system. By blocking the activity of this channel, N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide is able to reduce the transmission of pain signals and alleviate the symptoms of neuropathic pain.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide are primarily related to its ability to block the activity of the Nav1.7 sodium ion channel. This results in a reduction in the transmission of pain signals in the nervous system, which can lead to a reduction in pain symptoms in patients with neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide for lab experiments is its high degree of selectivity and potency for blocking the Nav1.7 sodium ion channel. This makes it an ideal tool for studying the role of this channel in the transmission of pain signals in the nervous system. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide. One area of focus is the development of more potent and selective inhibitors of the Nav1.7 sodium ion channel, which could lead to the development of more effective therapies for neuropathic pain. Another area of focus is the exploration of the potential use of N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide in combination with other therapies, such as opioids or nonsteroidal anti-inflammatory drugs, to enhance its efficacy in the treatment of neuropathic pain. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in animal and human studies.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide has been the subject of extensive scientific research in recent years, with a particular focus on its potential as a therapeutic agent for the treatment of neuropathic pain. Studies have shown that this compound is highly effective at blocking the activity of the Nav1.7 sodium ion channel, which is a key player in the transmission of pain signals in the nervous system.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-10-15(18-23-12)17-16(20)13-6-5-7-14(11-13)24(21,22)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAYCJKSJDQKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.